molecular formula C14H14BrNO3S B4624423 5-(5-bromo-2-ethoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione

5-(5-bromo-2-ethoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione

Cat. No. B4624423
M. Wt: 356.24 g/mol
InChI Key: YUEAQAWTIVGHCF-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-bromo-2-ethoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione, commonly known as BTE-2, is a thiazolidinedione derivative that has gained attention in the scientific community due to its potential therapeutic applications. The compound possesses a unique chemical structure that allows it to interact with biological systems in a specific manner, leading to various biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Chemical Properties

This compound belongs to a broader class of thiazolidine-2,4-diones, known for their versatile chemical properties and applications. The synthesis of these compounds often involves Knoevenagel condensation or similar reactions, providing a platform for developing a variety of derivatives with potential biological activities. These synthesis methods are crucial for exploring the compound's applications in drug development and chemical research. The structure-activity relationship (SAR) studies of thiazolidine-2,4-diones reveal the importance of substituents on the thiazolidine ring for biological activity, with certain modifications enhancing their pharmacological potential (T. Sohda et al., 1982).

Antimicrobial Activity

Thiazolidine-2,4-diones and their derivatives have shown significant antimicrobial activity against various strains of bacteria and fungi. This activity is attributed to the presence of specific substituents that enhance the compound's ability to inhibit microbial growth. The development of new derivatives aims to improve their efficacy and specificity towards certain pathogens, offering potential applications in developing new antimicrobial agents (Nazar Trotsko et al., 2018).

Anticancer and Cytotoxic Activities

The investigation into the cytotoxic properties of thiazolidine-2,4-dione derivatives against various cancer cell lines has revealed promising results. Some derivatives exhibit significant inhibitory effects on cell proliferation, indicating their potential as anticancer agents. This research area focuses on identifying mechanisms of action and optimizing the chemical structure for enhanced efficacy against specific types of cancer (H. Tran et al., 2018).

Antitubercular Activity

Studies on the antitubercular properties of thiazolidine-2,4-dione derivatives have shown some compounds to exhibit potent activity against Mycobacterium tuberculosis. These findings highlight the potential of thiazolidine-2,4-dione derivatives in developing new treatments for tuberculosis, a global health concern. The ongoing research aims to understand their mode of action and improve their specificity and potency against tuberculosis bacteria (Ganesh Samala et al., 2014).

properties

IUPAC Name

(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S/c1-3-16-13(17)12(20-14(16)18)8-9-7-10(15)5-6-11(9)19-4-2/h5-8H,3-4H2,1-2H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEAQAWTIVGHCF-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(5-bromo-2-ethoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione
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5-(5-bromo-2-ethoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione
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5-(5-bromo-2-ethoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione
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5-(5-bromo-2-ethoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione
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5-(5-bromo-2-ethoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione
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5-(5-bromo-2-ethoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione

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